1H-Tetrazol-5-amine, 1-(2-pyridinyl)-

Descripción general

Descripción

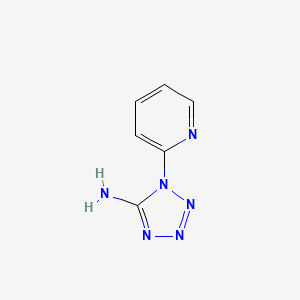

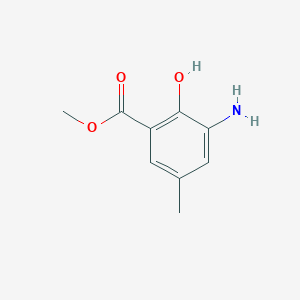

1H-Tetrazol-5-amine, 1-(2-pyridinyl)- is a chemical compound with the molecular formula C6H6N6. It is also known by other names such as 5-Amino-1,2,3,4-tetrazole, 5-Amino-1H-tetrazole, 5-Aminotetrazole, Tetrazole, 5-amino-, 1H-Tetrazol-5-ylamine, 5-Tetrazolamine, 5-Amino-2H-tetrazole, 2H-Tetrazol-5-amine, Aminotetrazole, NSC 3004, and tetrazol-5-ylamine .

Synthesis Analysis

The synthesis of 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- or related compounds has been reported in several studies. For instance, a series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized from amines, triethyl orthoformate, and sodium azide through a reaction catalyzed by Yb (OTf) 3 . Another study reported the conversion of nitriles into 5-substituted 1H-tetrazoles using sodium azide and zinc salts as catalysts .Molecular Structure Analysis

The molecular structure of 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- can be represented by the InChI code: 1S/C6H6N6/c7-6-9-10-11-12(6)5-3-1-2-4-8-5/h1-4H, (H2,7,9,11) . The molecular weight of this compound is 162.15 g/mol.Aplicaciones Científicas De Investigación

Medicinal Chemistry

Comprehensive Summary

In medicinal chemistry, 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- derivatives are utilized as bioisosteric replacements for carboxylic acids. This application is significant in the development of various clinical drugs, such as losartan, cefazolin, and alfentanil, which contain the tetrazole moiety .

Experimental Procedures

The synthesis of these derivatives often involves [3+2] cycloaddition reactions, with advancements in eco-friendly methods, including microwave-assisted synthesis and the use of nanoparticles as heterogeneous catalysts .

Results and Outcomes

The results have shown that these derivatives can mimic the function of carboxylic acids in drug molecules, leading to the successful development of several commercial drugs with the tetrazole ring .

Click Chemistry

Comprehensive Summary

Click chemistry approaches to synthesize tetrazole derivatives have been advanced, providing eco-friendly methods that utilize water as a solvent and operate under moderate conditions .

Experimental Procedures

These methods aim for nontoxic, easy extractions, and low-cost synthesis with good to excellent yields. The synthesis process involves reactions that are compatible with a variety of functional groups and can be performed in aqueous environments .

Results and Outcomes

The click chemistry approach has resulted in the efficient production of tetrazole derivatives, which are crucial in medicinal and pharmaceutical applications due to their biological activity .

Pharmacology

Comprehensive Summary

Tetrazole derivatives exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antihistaminic, antiviral, anti-inflammatory, antioxidant, antimalarial, anticonvulsant, antipyretic, antiallergic, antihypertensive, and antianxiety properties .

Experimental Procedures

The pharmacological evaluation of these compounds typically involves in vitro and in vivo assays to determine their efficacy and potency against various biological targets .

Results and Outcomes

Studies have demonstrated the effectiveness of tetrazole derivatives in treating various conditions, with some compounds showing promising results in preclinical trials .

Molecular Docking Studies

Comprehensive Summary

Molecular docking studies of 1H-tetrazol-5-amine based compounds have been conducted to evaluate their potential as antimicrobial agents .

Experimental Procedures

These studies involve computational simulations to predict the interaction of tetrazole derivatives with biological targets, such as DNA topoisomerase IV and gyrase .

Results and Outcomes

The docking studies have supported the potential of these compounds as potent antimicrobial agents, providing insights into their mechanism of action .

Synthetic Chemistry

Comprehensive Summary

In synthetic chemistry, novel methodologies have been developed for the synthesis of 1H-tetrazol-5-amine derivatives, expanding the utility of these compounds .

Experimental Procedures

One such method is the Ugi-azide four-component process, which allows for the synthesis of diverse tetrazole-containing compounds .

Results and Outcomes

This synthetic approach has enabled the creation of novel compounds with potential applications in various fields, including pharmaceuticals and materials science .

Coordination Chemistry

Comprehensive Summary

Tetrazoles, including 1H-Tetrazol-5-amine, 1-(2-pyridinyl)-, play an important role in coordination chemistry as ligands due to their ability to stabilize metal complexes .

Experimental Procedures

The ligand properties of tetrazoles are exploited in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds .

Results and Outcomes

The resulting metal complexes have been used in various applications, such as catalysis, gas storage, and sensing technologies .

This analysis provides a detailed look at the diverse applications of 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- in scientific research, highlighting its versatility and importance across multiple fields. Each application is backed by experimental evidence and results, showcasing the compound’s potential in advancing scientific and medical frontiers.

Energetic Materials Development

Comprehensive Summary

The compound is being explored for its potential in the development of energetic materials due to its high nitrogen content, which is desirable for creating compounds with high energy density .

Experimental Procedures

Research includes the design and synthesis of novel N-bridged structures incorporating the tetrazole moiety to achieve the desired balance between performance and sensitivity .

Results and Outcomes

The outcomes have indicated promising directions for the creation of less sensitive, high-performance explosives that could be used in both military and industrial applications .

High Nitrogen Composite Propellants

Comprehensive Summary

Derivatives of 1H-Tetrazol-5-amine, such as bis(1H-tetrazol-5-yl)amine (H2BTA), are considered for use in high nitrogen composite propellants in the defense industry .

Experimental Procedures

These applications involve the formulation of propellants that provide improved performance and stability due to the high nitrogen content of the tetrazole derivatives .

Results and Outcomes

The research has led to the development of propellants with enhanced properties, contributing to advancements in aerospace technology .

Click Chemistry Advances

Comprehensive Summary

Recent advances in click chemistry have facilitated the synthesis of tetrazole derivatives under eco-friendly conditions, expanding their applications in medicinal and pharmaceutical fields .

Experimental Procedures

These advances include the use of water as a solvent and moderate conditions, leading to nontoxic, easy extractions, and low-cost synthesis with good to excellent yields .

Results and Outcomes

The click chemistry approach has resulted in efficient production methods for tetrazole derivatives, which are crucial for their biological activity .

Synthesis of Azidoxime Derivatives

Comprehensive Summary

The compound has been used in the synthesis of azidoxime derivatives, which are explored for their potential as energetic materials due to their improved oxygen balance from the oxime .

Experimental Procedures

This involves the substitution of a chloroxime with sodium azide in ethanol, leading to the formation of a 1,2,4-triazine based azidoxime .

Results and Outcomes

Characterization of these materials has shown them to be less sensitive to impact and friction compared to traditional explosives, with good performance metrics .

Antimicrobial Activity Enhancement

Comprehensive Summary

Tetrazoles are being studied for their potential to act as more effective antimicrobials than corresponding thioureas, with the introduction of variable constituents to the phenyl ring inducing antimicrobial activity .

Experimental Procedures

The designed synthesis and microbiological evaluation aim to authenticate the effectiveness of tetrazoles as antimicrobials .

Results and Outcomes

Recent studies have recognized that tetrazoles exhibit enhanced antimicrobial activity, suggesting their use in new antimicrobial drug development .

Molecular Complexes and Metallic Compounds

Comprehensive Summary

Due to the electron density of tetrazole nitrogen, the compound forms stable molecular complexes and metallic compounds, which are significant in various chemical applications .

Experimental Procedures

The reactions with active metals and the ability to stabilize the negative charge by delocalization are key aspects of these applications .

Results and Outcomes

The formation of stable metallic compounds and molecular complexes has implications for the development of new materials in chemistry and materials science .

Propiedades

IUPAC Name |

1-pyridin-2-yltetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6/c7-6-9-10-11-12(6)5-3-1-2-4-8-5/h1-4H,(H2,7,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADGFMYUPVUGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=NN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505253 | |

| Record name | 1-(Pyridin-2-yl)-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Tetrazol-5-amine, 1-(2-pyridinyl)- | |

CAS RN |

76105-83-4 | |

| Record name | 1-(Pyridin-2-yl)-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)

![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)

![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)